![molecular formula C22H15Cl3N2O B2874375 2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline CAS No. 861208-37-9](/img/structure/B2874375.png)

2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

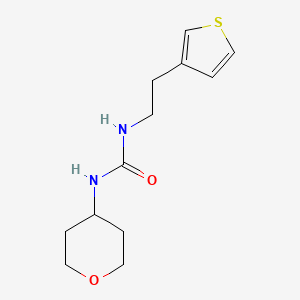

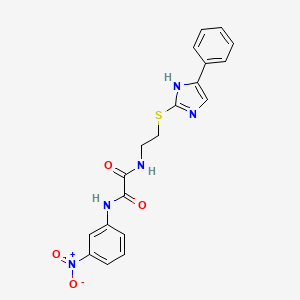

“2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline” is a chemical compound. Its exact properties and applications are not widely documented .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline” is not provided in the available resources .Chemical Reactions Analysis

The chemical reactions involving “2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline” are not documented in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline” are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Quinazoline derivatives are extensively researched for their therapeutic potential in various diseases. The quinazoline nucleus is a stable structure that allows for the introduction of various bioactive moieties, leading to the creation of new medicinal agents. These compounds have demonstrated antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). The development of quinazoline derivatives as anticancer drugs has also been a significant focus, targeting a variety of mechanisms, including EGFR inhibition, to counter cancer proliferation and resistance (Ravez et al., 2015).

Optoelectronic Material Development

Quinazoline derivatives have been explored for their applications in optoelectronic devices due to their luminescent properties and the ability to form π-extended conjugated systems. These compounds are used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their electroluminescent properties make them valuable for creating nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Corrosion Inhibition

Quinazoline derivatives have shown significant effectiveness as anticorrosive materials, especially in the protection against metallic corrosion. The presence of polar substituents in these compounds enables them to adsorb onto metal surfaces, forming stable chelating complexes that inhibit corrosion. This property is particularly important in industrial applications where metal longevity and integrity are critical (Verma et al., 2020).

Synthetic Chemistry

The synthesis of quinazolines has been a subject of considerable interest due to their broad range of biological activities. Recent advances in synthetic chemistry have explored eco-friendly and atom-efficient methodologies for constructing quinazoline skeletons. These methods include multi-component synthetic strategies that are critical for developing new quinazoline-based pharmaceuticals and materials (Faisal & Saeed, 2021).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .

Mode of Action

It’s known that the interaction of a compound with its target often results in changes in cellular processes, leading to its biological effect .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, suggesting that multiple pathways could be affected .

Pharmacokinetics

The compound’s boiling point is 360℃ at 760 mmhg, and its melting point is 113-115℃ . These properties can influence the compound’s bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards of “2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline” are not documented in the available resources.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl3N2O/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLWNRXKKLZNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)

![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)

![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)

![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)

![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)

![3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2874312.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2874314.png)